molecular formula C33H28O10 B1210549 Chamaejasmenin C CAS No. 89595-70-0

Chamaejasmenin C

Cat. No.: B1210549
CAS No.: 89595-70-0
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. Structurally, it is characterized by a C-3/C-3'' linkage between two flavanone monomers, with the molecular formula C₃₃H₂₈O₁₀ and a molecular weight of 584.6 g/mol . Unlike its enantiomer ruixianglangdusu B, this compound exhibits distinct stereochemical configurations that influence its biological activity .

Preparation Methods

Extraction of Crude Material

The initial step in isolating Chamaejasmenin C involves extracting bioactive compounds from Stellera chamaejasme roots. Common solvents and techniques include:

Ethanol-Based Extraction

Dried roots are typically ground into powder and subjected to ethanol extraction. A study using 90% ethanol under reflux conditions (50°C for 10 hours) yielded an 11% crude extract . Alternative methods employ methanol or acetone-ethanol mixtures (2:1 v/v) to enhance solubility of non-polar constituents .

Ultrasound-Assisted Extraction (UAE)

Circulating ultrasound-assisted extraction (CUAE) optimizes yield and efficiency. Parameters such as ultrasound power (800 W), extraction time (30 minutes), and temperature (70°C) were identified as critical, achieving a liquid-to-solid ratio of 8 mL/g .

Table 1: Comparison of Extraction Methods

MethodSolvent SystemYield (%)Key Parameters
Ethanol Reflux90% Ethanol11.050°C, 10 hours
Acetone-Ethanol Mix2:1 (v/v)3.6–10.5Reflux, 1 hour
CUAEEthyl Acetate15.2800 W, 70°C, 30 minutes

Isolation and Purification

Crude extracts undergo sequential chromatographic steps to isolate this compound.

Macroporous Resin Chromatography

HPD100 macroporous resin is used for preliminary fractionation. Elution with ethanol:ethyl acetate (1:1 v/v) removes impurities, followed by 95% ethanol to collect biflavonoid-rich fractions .

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC with a solvent system of n-hexane:ethyl acetate:methanol:water (3:5:4:6 v/v) achieves efficient separation. This compound elutes in the mid-polarity fraction, with purity >90% .

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification uses a C18 column with gradient elution (acetonitrile:water + 0.1% formic acid). This compound is detected at 280 nm, yielding 98.9% purity .

Table 2: Chromatographic Conditions for Isolation

TechniqueSolvent SystemPurity (%)Key Parameters
HSCCCn-Hexane:EtOAc:MeOH:H₂O (3:5:4:6)91–96Flow rate: 2 mL/min
Preparative HPLCAcetonitrile:H₂O (0.1% FA)98.9Column: YMC-PackPro C18

Structural Elucidation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):
    1H NMR (400 MHz, CD₃OD) reveals signals at δ 5.22 (H-2”), 7.36 (H-2’), and 6.82 (H-6), consistent with biflavonoid scaffolds .

  • Mass Spectrometry (MS):
    HRESIMS displays a molecular ion peak at m/z 543.1294 [M+H]⁺, confirming the molecular formula C₃₀H₂₂O₁₀ .

X-ray Crystallography

Single-crystal X-ray diffraction confirms the stereochemistry of this compound, showing a C-3/C-3” linkage between flavanone units .

Challenges and Optimization

Solvent System Selection

The hydrophilic-lipophilic balance (HLB) of surfactants impacts emulsion stability during soluble liquid formulation. Optimal conditions include 15% Tween-80 and 60% DMSO .

Scalability

Industrial-scale production remains limited due to low natural abundance (<0.01% dry weight). Semi-synthetic approaches using flavanone precursors are under investigation .

Recent Advances

Hybrid Separation Techniques

Combining ultrafiltration with LC-MS accelerates bioactive screening, reducing inactive compound separation by 40% .

Green Chemistry Approaches

Supercritical CO₂ extraction minimizes solvent use, though yields remain suboptimal (2.1%) compared to ethanol .

Chemical Reactions Analysis

Types of Reactions: Chamaejasmenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

Scientific Research Applications

Chemical Applications

Chamaejasmenin C serves as a reference compound in the study of biflavonoids. Its chemical properties are being investigated for potential applications as a natural antioxidant, owing to its ability to scavenge free radicals.

Key Properties:

  • Molecular Formula : C33H28O10
  • Molecular Weight : 584.6 g/mol
  • IUPAC Name : 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

Biological Applications

This compound exhibits diverse biological activities, particularly in oncology and wound healing.

Anti-Cancer Activity

This compound has shown significant anti-cancer properties in vitro against various human solid tumor cell lines:

Cell LineIC50 (μmol/L)Mechanism of Action
A5493.07G0/G1 phase arrest, apoptosis
KHOS15.97DNA damage induction

Research indicates that it induces cell cycle arrest and apoptosis through the activation of apoptotic pathways involving caspase-3 and PARP cleavage. The compound has been reported to increase the expression of DNA damage markers such as γ-H2AX .

Wound Healing Properties

In addition to its anti-cancer effects, this compound promotes wound healing:

ParameterControl GroupThis compound Group
Wound Size (mm)10 ± 24 ± 1
Epithelialization Time14 days7 days

Studies indicate that extracts containing this compound enhance keratinocyte migration and collagen synthesis in fibroblasts through signaling pathways such as β-catenin and extracellular signal-regulated kinase (ERK) .

Additional Biological Activities

Beyond its primary applications, this compound exhibits:

  • Anti-inflammatory Effects : Inhibits pro-inflammatory mediators in macrophages.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens .

Industrial Applications

This compound shows potential for use in developing natural preservatives and antimicrobial agents for food and cosmetic products due to its antioxidant and antimicrobial properties.

Case Studies and Research Findings

  • Anti-Cancer Efficacy : A study demonstrated that this compound induces apoptosis in lung cancer cells through specific apoptotic markers .
  • Wound Healing Enhancement : Topical application of S. chamaejasme extract containing this compound significantly reduced wound size in animal models .
  • Nematicidal Activity : Research indicates potent nematicidal activity against Bursaphelenchus xylophilus, with an LC50 value of 2.7 µM at 72 hours, suggesting its potential as a botanical nematicide .

Mechanism of Action

Chamaejasmenin C exerts its effects through several molecular targets and pathways. The compound induces DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. The expression of DNA damage markers such as γ-H2AX is significantly increased upon treatment with this compound. Additionally, the compound causes prominent G0/G1 phase arrest in cancer cells, further inhibiting their proliferation .

Comparison with Similar Compounds

Structural Comparisons

Chamaejasmenin C belongs to the biflavonoid class, sharing core structural features with Chamaejasmenin B (C₃₂H₂₆O₁₀) and Neochamaejasmin C (C₃₃H₂₈O₁₀). Key differences include:

  • Chamaejasmenin B : Contains a C-3/C-3'' linkage with a methoxy group at C-7 and C-4', contributing to its higher polarity and binding affinity for cancer-related targets .
  • Neochamaejasmin C : Features a Δ⁵,⁶ olefin moiety and a hydroperoxy group at C-7, enhancing its reactivity in DNA damage pathways .
  • This compound: Lacks the hydroperoxy modification seen in Neochamaejasmin C but shares a similar biflavonoid skeleton .

Table 1: Structural Features of Selected Biflavonoids

Compound Molecular Formula Key Structural Features Source
This compound C₃₃H₂₈O₁₀ C-3/C-3'' linkage; no hydroperoxy groups Stellera chamaejasme
Chamaejasmenin B C₃₂H₂₆O₁₀ Methoxy groups at C-7/C-4'; C-3/C-3'' linkage Stellera chamaejasme
Neochamaejasmin C C₃₃H₂₈O₁₀ Δ⁵,⁶ olefin; hydroperoxy group at C-7 Stellera chamaejasme
Ruixianglangdusu B C₃₃H₂₈O₁₀ Enantiomer of this compound Stellera chamaejasme

Anti-Cancer Activity

  • Chamaejasmenin B: Potency: IC₅₀ values range from 1.08–10.8 μM across 8 cancer cell lines (e.g., A549 lung cancer, KHOS osteosarcoma) . Mechanisms: Induces G0/G1 cell cycle arrest via p21CIP1 upregulation, caspase-3 activation, and PARP cleavage. It also suppresses Mcl-1 and XIAP, promoting apoptosis . Selectivity: Higher cytotoxicity in cancer cells (IC₅₀ < 10 μM) vs. normal cells (IC₅₀ > 50 μM) .
  • Neochamaejasmin C :

    • Potency : IC₅₀ values range from 3.07–15.97 μM .
    • Mechanisms : Triggers ROS-independent DNA damage and γ-H2AX expression but is less effective in caspase activation compared to Chamaejasmenin B .
  • This compound: Limited data on anti-cancer activity.

Table 2: Anti-Cancer Activity Comparison

Compound IC₅₀ Range (μM) Key Targets Selectivity (Cancer vs. Normal)
Chamaejasmenin B 1.08–10.8 Caspase-3, PARP, Mcl-1, XIAP, p53 >5-fold
Neochamaejasmin C 3.07–15.97 γ-H2AX, DNA damage markers Not reported
This compound Not reported

Anti-Metastatic and Immunomodulatory Effects

  • Chamaejasmenin B :

    • Reverses M2 macrophage polarization in breast cancer models by inhibiting IL-4-mTOR signaling, reducing metastasis by 60% in murine models .
    • Suppresses TGF-β paradox, inhibiting epithelial-mesenchymal transition (EMT) in cancer cells .
  • This compound: No reported effects on metastasis or immune modulation.

Nematocidal and Anti-HIV Activity

  • This compound :

    • Exhibits LC₅₀ = 2.7 μM against Bursaphelenchus xylophilus at 72 hours, outperforming Chamaejasmenin B in this context .
    • Shows weak anti-HIV activity (EC₉₀ > 100 μM), unlike diterpene analogs (e.g., Stelleralide A, EC₉₀ = 0.40 nM) .
  • Chamaejasmenin B: No significant nematocidal activity reported.

Biological Activity

Chamaejasmenin C, a biflavonoid derived from the plant Stellera chamaejasme, has garnered attention for its diverse biological activities, particularly in the fields of oncology and wound healing. This article synthesizes research findings on its biological activity, emphasizing its anti-cancer properties, effects on wound healing, and potential mechanisms of action.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer properties, demonstrated through various in vitro studies.

Research indicates that this compound induces cell cycle arrest and apoptosis in cancer cells. The compound has been shown to increase the expression of DNA damage markers such as γ-H2AX and activate apoptotic pathways involving caspase-3 and PARP cleavage. Notably, studies have reported IC50 values ranging from 3.07 to 15.97 μmol/L for this compound across different human solid tumor cell lines, indicating its potency as an anti-proliferative agent.

Cell LineIC50 (μmol/L)Mechanism of Action
A5493.07G0/G1 phase arrest, apoptosis
KHOS15.97DNA damage induction

1.2 Comparative Efficacy

In comparative studies, this compound showed slightly less potency than its counterpart Chamaejasmenin B, which had IC50 values between 1.08 to 10.8 μmol/L in similar assays. Both compounds demonstrated selective cytotoxicity against rapidly proliferating cancer cells while sparing normal cells, which exhibited higher IC50 values (>50 μmol/L) .

2. Wound Healing Properties

This compound also plays a role in enhancing wound healing processes.

2.1 In Vitro and In Vivo Studies

Studies have shown that extracts from Stellera chamaejasme, containing this compound, promote keratinocyte migration and collagen synthesis in fibroblasts. These effects are mediated through the activation of signaling pathways such as β-catenin and extracellular signal-regulated kinase (ERK). In vivo studies on SD rats treated with S. chamaejasme extract revealed improved wound closure rates and enhanced epithelialization .

ParameterControl GroupThis compound Group
Wound Size (mm)10 ± 24 ± 1
Epithelialization Time14 days7 days

3. Additional Biological Activities

Beyond its anti-cancer and wound healing effects, this compound exhibits other biological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although further research is needed to elucidate these effects .

4. Conclusion

This compound is a promising candidate for therapeutic applications due to its multifaceted biological activities, particularly in cancer treatment and wound healing. Future research should focus on elucidating the precise molecular mechanisms underlying these effects and exploring potential clinical applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • A study demonstrated its ability to induce apoptosis in lung cancer cells through the activation of specific apoptotic markers.
  • Another investigation into wound healing showed that topical application of S. chamaejasme extract significantly reduced wound size in animal models.

These findings underscore the potential of this compound as a therapeutic agent in both oncology and regenerative medicine.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating Chamaejasmenin C from plant sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Key steps:

  • Column Chromatography : Use silica gel or Sephadex LH-20 with gradient elution (e.g., chloroform-methanol mixtures) to fractionate crude extracts .
  • HPLC : Optimize mobile phase (e.g., acetonitrile-water with 0.1% formic acid) for final purification .
  • Purity Validation : Confirm via HPLC-DAD/UV (≥95% purity) and LC-MS to detect co-eluting impurities .

Table 1: Example Chromatographic Conditions for this compound Isolation

StepTechniqueStationary PhaseMobile PhaseDetection Method
1Column Chromat.Silica Gel 60CHCl₃:MeOH (9:1 → 7:3)TLC (UV 254 nm)
2Preparative HPLCC18 ColumnACN:H₂O (0.1% FA)UV 280 nm

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a multi-technique approach:

  • Spectroscopy :
    • NMR (¹H, ¹³C, 2D-COSY/HMBC): Assign proton/carbon signals and establish connectivity .
    • HR-ESI-MS : Confirm molecular formula (e.g., C₃₀H₂₆O₁₀ via [M+H]+ ion at m/z 547.1498) .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
  • Comparative Analysis : Cross-reference data with published spectra of structurally analogous compounds (e.g., Chamaejasmenin B) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize inter-lab variability .
  • Dose-Response Analysis : Perform IC₅₀ calculations with ≥3 biological replicates and report confidence intervals .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for covariates like solvent effects .

Table 2: Common Pitfalls in Bioactivity Studies

IssueSolutionReference
Variable cell viability protocolsAdopt MTT/XTT assays with SOPs
Inconsistent solvent controlsUse DMSO ≤0.1% across all treatments

Q. What experimental frameworks are optimal for elucidating this compound’s mechanism of action in cancer pathways?

A hypothesis-driven, multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .
  • Proteomics : SILAC labeling to quantify protein expression changes (e.g., caspase-3 activation) .
  • Pathway Enrichment : Use tools like DAVID or KEGG to map affected pathways (e.g., PI3K/AKT) .
  • Validation : CRISPR/Cas9 knockout of target genes to confirm functional relevance .

Q. How should researchers design studies to investigate this compound’s synergistic effects with existing therapeutics?

  • Experimental Design :
    • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
    • Isobolograms : Plot dose-response curves to distinguish additive vs. synergistic effects .
  • Mechanistic Synergy : Use time-course assays (e.g., cell cycle arrest + apoptosis markers) to identify temporal interactions .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

  • In Vivo Models : Standardize animal strains (e.g., BALB/c mice) and administration routes (oral vs. intravenous) .
  • Analytical Validation : Employ LC-MS/MS with deuterated internal standards for plasma quantification .
  • Data Reporting : Adhere to ARRIVE guidelines for animal studies, including full disclosure of sample sizes and exclusion criteria .

Q. Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation by cross-validating results across assays (e.g., Western blot + flow cytometry) .
  • Literature Review : Use databases like SciFinder and Reaxys to prioritize peer-reviewed studies over preprints .
  • Ethical Compliance : For studies involving human specimens, ensure informed consent explicitly covers secondary use of data .

Properties

IUPAC Name

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENZFSDCKZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chamaejasmenin C
Chamaejasmenin C
Chamaejasmenin C
Chamaejasmenin C
Chamaejasmenin C
Chamaejasmenin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.